(4-Ethenylphenyl)(dimethyl)propoxysilane
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Overview
Description
(4-Ethenylphenyl)(dimethyl)propoxysilane is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethenyl group attached to a phenyl ring, which is further bonded to a dimethylpropoxysilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethenylphenyl)(dimethyl)propoxysilane typically involves the reaction of 4-ethenylphenyl magnesium bromide with dimethylchlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (4-Ethenylphenyl)(dimethyl)propoxysilane undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated silanes.
Substitution: Halogenated or alkylated phenyl derivatives.
Scientific Research Applications
(4-Ethenylphenyl)(dimethyl)propoxysilane finds applications in various scientific research areas, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in developing novel therapeutic agents.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of (4-Ethenylphenyl)(dimethyl)propoxysilane involves its interaction with molecular targets through its reactive ethenyl and silane groups. These interactions can lead to the formation of covalent bonds with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(4-Vinylphenyl)(dimethyl)chlorosilane: Similar structure but with a chlorosilane group.
(4-Ethenylphenyl)trimethoxysilane: Contains trimethoxysilane instead of dimethylpropoxysilane.
(4-Ethenylphenyl)triethoxysilane: Features triethoxysilane in place of dimethylpropoxysilane.
Uniqueness: (4-Ethenylphenyl)(dimethyl)propoxysilane is unique due to its specific combination of ethenyl and dimethylpropoxysilane groups, which impart distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
105785-13-5 |
---|---|
Molecular Formula |
C13H20OSi |
Molecular Weight |
220.38 g/mol |
IUPAC Name |
(4-ethenylphenyl)-dimethyl-propoxysilane |
InChI |
InChI=1S/C13H20OSi/c1-5-11-14-15(3,4)13-9-7-12(6-2)8-10-13/h6-10H,2,5,11H2,1,3-4H3 |
InChI Key |
SJFNLMFFIPNWQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCO[Si](C)(C)C1=CC=C(C=C1)C=C |
Origin of Product |
United States |
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